2-Butylcyclopentan-1-amine
Overview
Description
“2-Butylcyclopentan-1-amine” is a chemical compound with the CAS Number: 1249334-28-8 . It has a molecular weight of 141.26 and is a liquid at room temperature . The IUPAC name for this compound is 2-butylcyclopentanamine .
Molecular Structure Analysis
The InChI code for “2-Butylcyclopentan-1-amine” is 1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3
. This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Butylcyclopentan-1-amine” is a liquid at room temperature . It has a molecular weight of 141.26 .
Scientific Research Applications
Radical Carboamination
Junichiro Kanazawa et al. (2017) developed a method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives via radical multicomponent carboamination. This technique is highlighted for its mild conditions, one-pot operation, and scalability, demonstrating the potential of 2-Butylcyclopentan-1-amine derivatives in expanding drug-like chemical space with improved pharmacokinetic properties Junichiro Kanazawa, K. Maeda, M. Uchiyama, 2017.
Aminoalkylation
J. Hughes et al. (2019) reported the first method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This approach, utilizing magnesium amides and alkyl electrophiles, tolerates various functional groups, underscoring the significance of 2-Butylcyclopentan-1-amine in the synthesis of bicyclo[1.1.1]pentane scaffolds for pharmaceutical applications J. Hughes et al., 2019.
CO2 Capture
Eleanor D. Bates et al. (2002) explored the synthesis and application of a task-specific ionic liquid for CO2 capture. The study demonstrates the versatility of amine derivatives in environmental applications, particularly in the reversible sequestration of CO2, showcasing the potential of 2-Butylcyclopentan-1-amine in the development of non-volatile, efficient CO2 capture reagents Eleanor D. Bates et al., 2002.
Amine-catalyzed Annulations
Chaolong Li et al. (2010) developed a tertiary amine-catalyzed formal annulation process for heterocyclic compound synthesis. This highlights the catalytic applications of amine derivatives in creating complex molecular architectures, further emphasizing the utility of 2-Butylcyclopentan-1-amine in organic synthesis Chaolong Li et al., 2010.
Nanoparticle Generation in Photopolymerization
Hong Chen et al. (2021) demonstrated the use of dyes based on 2,5-diethylene-cyclopentane-1-one in photoinitiating systems for free radical photopolymerization. This research underscores the role of 2-Butylcyclopentan-1-amine derivatives in material science, particularly in 3D printing and photopolymerization technologies Hong Chen et al., 2021.
Safety And Hazards
The safety information for “2-Butylcyclopentan-1-amine” indicates that it is a dangerous compound. The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
2-butylcyclopentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBPHDIPQLGWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylcyclopentan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.